molecular formula C10H11BrN2O3 B8162579 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine

Cat. No.: B8162579
M. Wt: 287.11 g/mol
InChI Key: GHGJCFMVIMOGQO-UHFFFAOYSA-N
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Description

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to the azetidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 5-bromo-2-nitrophenol, undergoes a nucleophilic substitution reaction with an appropriate azetidine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.

    Cyclization: The intermediate formed in the previous step undergoes cyclization to form the azetidine ring. This step often requires the use of a strong base and elevated temperatures to promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

    Cycloaddition: Various dienes or dienophiles, often under thermal or catalytic conditions.

Major Products Formed

    Reduction: Formation of 3-((5-Amino-2-nitrophenoxy)methyl)azetidine.

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Cycloaddition: Formation of larger heterocyclic compounds.

Scientific Research Applications

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the strained azetidine ring, which can undergo ring-opening reactions. The bromine and nitro groups also contribute to its chemical behavior, allowing for various functionalization reactions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, a simple four-membered nitrogen-containing ring.

    3-((2-Nitrophenoxy)methyl)azetidine: A similar compound lacking the bromine substituent.

    3-((5-Bromo-2-nitrophenoxy)methyl)pyrrolidine: A five-membered ring analog.

Uniqueness

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is unique due to the combination of its azetidine ring, bromine, and nitro substituents. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-[(5-bromo-2-nitrophenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-8-1-2-9(13(14)15)10(3-8)16-6-7-4-12-5-7/h1-3,7,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGJCFMVIMOGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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